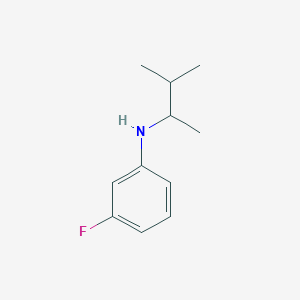

3-fluoro-N-(3-methylbutan-2-yl)aniline

Description

3-Fluoro-N-(3-methylbutan-2-yl)aniline is a fluorinated secondary amine with the molecular formula C₁₁H₁₆FN (calculated molecular weight: 181.25 g/mol). The compound features a fluorine atom at the meta position of the aniline ring and a branched 3-methylbutan-2-yl group attached to the nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemical and pharmaceutical research.

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

3-fluoro-N-(3-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C11H16FN/c1-8(2)9(3)13-11-6-4-5-10(12)7-11/h4-9,13H,1-3H3 |

InChI Key |

LFFARENAVYFXOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-fluoro-N-(3-methylbutan-2-yl)aniline typically involves the reaction of 3-fluoroaniline with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-fluoro-N-(3-methylbutan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid.

Scientific Research Applications

3-fluoro-N-(3-methylbutan-2-yl)aniline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

2-Fluoro-N-(3-methylbutan-2-yl)aniline

- Structure : Fluorine at the ortho position of the aniline ring.

- Molecular Weight : 181.25 g/mol (identical to the target compound) .

- NMR analysis of similar ortho-fluorinated anilines (e.g., 3-fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline) shows complex splitting patterns due to scalar coupling between fluorine and aromatic protons .

5-Fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline

Substituent Variations on the Amino Group

4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline

- Structure : Contains a trifluoropropan-2-ylidene group instead of the branched alkyl chain.

- Synthesis : Prepared via condensation of 3-fluoroaniline with 1,1,1-trifluoroacetone, yielding a brown oil (62% yield) .

- ¹H NMR Profile : Aromatic protons resonate at δ 7.36–6.49 ppm, with a distinct singlet for the trifluoromethyl group (δ 2.02 ppm) .

- Key Differences: The electron-withdrawing trifluoromethyl group reduces basicity of the amino group compared to the target compound’s alkylated nitrogen.

n-(3-Methylbutan-2-yl)-3-(methylthio)aniline

Physicochemical and Spectral Comparisons

NMR Spectral Complexity

Fluorinated anilines exhibit overlapping aromatic proton signals due to scalar coupling between fluorine and protons. For example, 3-fluoro-N-(4-fluorophenyl)benzamide shows severe spectral overlap in the aromatic region (δ 7.36–6.49 ppm) . Similarly, the target compound’s ¹H NMR would require advanced techniques (e.g., COSY, NOESY) for full assignment.

Molecular Weight and Lipophilicity Trends

| Compound | Molecular Weight (g/mol) | Key Substituent Effects |

|---|---|---|

| 3-Fluoro-N-(3-methylbutan-2-yl)aniline | 181.25 | Moderate lipophilicity (branched alkyl) |

| 2-Fluoro-N-(3-methylbutan-2-yl)aniline | 181.25 | Higher steric hindrance (ortho-F) |

| 5-Fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline | 195.28 | Increased logP (additional methyl) |

| n-(3-Methylbutan-2-yl)-3-(methylthio)aniline | 209.35 | Enhanced polarizability (-SMe) |

Biological Activity

3-Fluoro-N-(3-methylbutan-2-yl)aniline is a compound of considerable interest in medicinal chemistry due to its unique structural features, particularly the incorporation of a fluorine atom and a branched alkyl group. This article explores its biological activity, including mechanisms of action, potential applications, and comparative studies with structurally similar compounds.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C11H15FN

- Molecular Weight : 183.25 g/mol

- Structural Features :

- A fluorine atom at the para position relative to the aniline nitrogen.

- A branched alkyl group (3-methylbutan-2-yl) attached to the nitrogen.

These features significantly influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity through:

- Hydrogen Bonds : The fluorine atom can form strong hydrogen bonds with target biomolecules.

- Van der Waals Interactions : These interactions contribute to the stability of complexes formed between the compound and its targets.

The branched alkyl group introduces steric hindrance, which may modulate the reactivity and stability of the compound, thereby influencing its overall biological effects.

Biological Activity

Research indicates that this compound exhibits diverse biological activities. Key findings include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially involved in metabolic pathways relevant to disease states.

- Receptor Binding : It displays significant binding affinity for certain receptors, which could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 4-Fluoro-N-(3-methylbutan-2-yl)aniline | Fluorine at 4-position | Different reactivity profile due to substitution position |

| 3,4-Difluoro-N-(3-methylbutan-2-yl)aniline | Two fluorine atoms | Enhanced electronic properties; potential for increased potency |

| 3-Fluoro-5-methyl-N-(pentan-3-yl)aniline | Fluorine at 3-position | Variation in lipophilicity affecting absorption and distribution |

This table illustrates how variations in fluorine positioning and alkyl chain length can affect biological activity and pharmacokinetics.

Case Studies

Recent studies have focused on the implications of incorporating fluorine into drug design. For instance:

- Anticancer Agents : A series of fluorinated compounds were synthesized and tested against resistant cancer cell lines. Compounds similar to this compound demonstrated enhanced potency compared to non-fluorinated analogs, suggesting that fluorination can significantly improve therapeutic efficacy .

- Antifungal Activity : Fluorinated acylhydrazones have shown promise against fungal infections. The incorporation of fluorine was found to enhance binding interactions with fungal enzymes, leading to increased antifungal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.